S-acetyl-PEG6-alcohol

Overview

Description

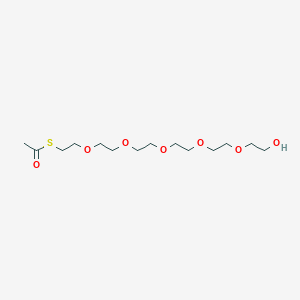

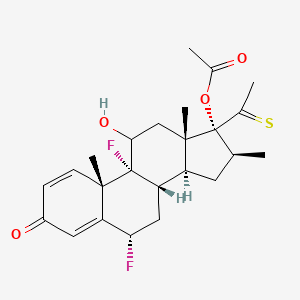

S-acetyl-PEG6-alcohol, also known as S-(17-hydroxy-3,6,9,12,15-pentaoxaheptadecyl) ethanethioate , is a PEG-based PROTAC linker . It has a molecular weight of 340.4 g/mol and a molecular formula of C14H28O7S . The functional group of this compound is Sulfur acetyl/Alcohol .

Molecular Structure Analysis

The molecular structure of S-acetyl-PEG6-alcohol consists of a polyethylene glycol (PEG) backbone with sulfur acetyl and alcohol functional groups . The exact structure would require more specific information or a detailed structural analysis.Physical And Chemical Properties Analysis

S-acetyl-PEG6-alcohol has a molecular weight of 340.4 g/mol and a molecular formula of C14H28O7S . It is a PEG-based compound, and like other PEG compounds, it likely has good solubility in water. More specific physical and chemical properties would require additional information or analysis.Scientific Research Applications

Thermoresponsive Polymers : S-acetyl-PEG6-alcohol, as a derivative of poly(ethylene glycol) (PEG), contributes to the development of thermoresponsive polymers. These polymers are used as adaptable biomaterials with applications in controlled drug delivery and cellular uptake due to their reversible solubility behavior (Congdon, Shaw, & Gibson, 2015).

Drug Delivery Systems : Modifications like acetylation of PEG result in the formation of nanoparticles that serve as efficient carriers for drug delivery. This is achieved through the aggregation of PEG chains, leading to enhanced anticancer efficacy and drug loading content (Pang et al., 2017).

Biodegradable Polymers : The crosslinking of S-acetyl-PEG6-alcohol derivatives with other polymers like chitosan results in the creation of biodegradable biomaterials that can be tailored for medical applications where rapid resorption is desired (Pozzo et al., 2000).

Molecular Weight Control in Polymer Production : The use of poly(ethylene glycol) (PEG), related to S-acetyl-PEG6-alcohol, as a chain transfer agent in bacterial synthesis of polymers, demonstrates its role in controlling the molecular weight of polymers like poly(3-hydroxybutyrate), influencing their mechanical properties (Thomson et al., 2014).

Cell Growth and Protection : Studies have shown that polymers like PEG and PVA (polyvinyl alcohol), which are structurally related to S-acetyl-PEG6-alcohol, provide protection against fluid-mechanical cell damage and enhance cell growth under certain conditions (Michaels & Papoutsakis, 1991).

PEGylation of Peptides and Proteins : The process of PEGylation, involving the covalent attachment of PEG derivatives, is utilized for modifying biological macromolecules for pharmaceutical and biotechnical applications. This modification can enhance the solubility, stability, and half-life of therapeutic proteins and peptides (Roberts, Bentley, & Harris, 2002).

Polymer Nanocomposites : Research has focused on developing polymer nanocomposites using PEG and PVA, demonstrating their potential for various biomedical applications, such as in hydrogels and hybrid materials (Mansur, Oréfice, & Mansur, 2004).

Mechanism of Action

properties

IUPAC Name |

S-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O7S/c1-14(16)22-13-12-21-11-10-20-9-8-19-7-6-18-5-4-17-3-2-15/h15H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRGYWYYHKOEAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-acetyl-PEG6-alcohol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone;methanesulfonic acid](/img/structure/B610572.png)

![[2-[5-[2-(cyclopropylamino)pyrimidin-4-yl]-4-(4-fluorophenyl)-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone](/img/structure/B610573.png)

![2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B610589.png)

![N-[2-(Dimethylamino)ethyl]-2-(1,1-dimethylethyl)-7-(4-fluorophenyl)-N-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B610592.png)